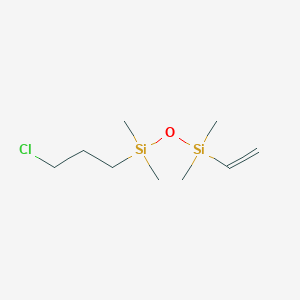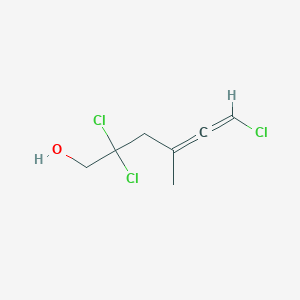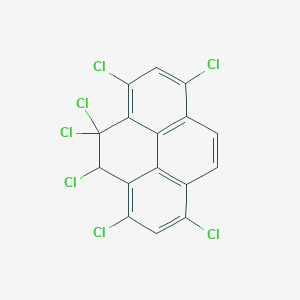![molecular formula C17H16IN3O B14318714 1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide CAS No. 113009-50-0](/img/structure/B14318714.png)
1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide is a complex organic compound that features a pyridinium core substituted with a naphthalen-1-yl carbamoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide typically involves a multi-step process. One common method includes the reaction of 1-methylpyridinium iodide with naphthalen-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthalen-1-yl carbamoyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized naphthalen-1-yl carbamoyl derivatives, reduced pyridinium compounds, and various substituted pyridinium derivatives.
科学的研究の応用
1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, its ability to intercalate into DNA strands makes it a potential candidate for anticancer research.
類似化合物との比較
- N-Methyl-1-naphthalenemethylamine hydrochloride
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Comparison: 1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide is unique due to its pyridinium core and naphthalen-1-yl carbamoyl substitution This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds
特性
CAS番号 |
113009-50-0 |
|---|---|
分子式 |
C17H16IN3O |
分子量 |
405.23 g/mol |
IUPAC名 |
1-(1-methylpyridin-1-ium-4-yl)-3-naphthalen-1-ylurea;iodide |
InChI |
InChI=1S/C17H15N3O.HI/c1-20-11-9-14(10-12-20)18-17(21)19-16-8-4-6-13-5-2-3-7-15(13)16;/h2-12H,1H3,(H,19,21);1H |
InChIキー |
JMNPBXLXUJRLGL-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


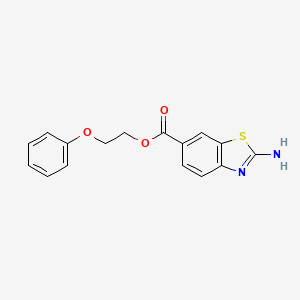
![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)
![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
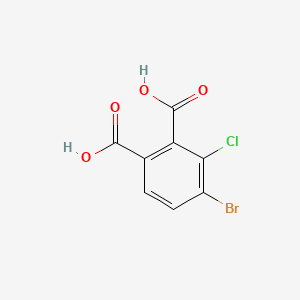
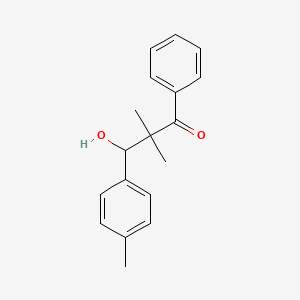

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)
